3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolecarbohydrazide
Overview
Description
3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolecarbohydrazide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolecarbohydrazide typically involves the reaction of 3-pyridinecarboxaldehyde with hydrazine derivatives under specific conditions. One common method includes the cyclization of the intermediate hydrazone with hydroxylamine to form the isoxazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolecarbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of protein kinases or other signaling molecules, thereby modulating cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylidene Derivatives: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
Isoxazole Derivatives: Other isoxazole compounds also possess the five-membered ring with oxygen and nitrogen atoms, making them structurally similar.
Uniqueness
3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolecarbohydrazide is unique due to its specific combination of the pyridine and isoxazole rings, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-12-9(14)8-4-7(13-15-8)6-2-1-3-11-5-6/h1-3,5,8H,4,10H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYQCOLGPRZZSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CN=CC=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170233 | |
Record name | 4,5-Dihydro-3-(3-pyridinyl)-5-isoxazolecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672949-71-2 | |
Record name | 4,5-Dihydro-3-(3-pyridinyl)-5-isoxazolecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672949-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-3-(3-pyridinyl)-5-isoxazolecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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